molecular formula C12H13F3N2O3 B14256527 N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine CAS No. 375387-41-0

N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine

Cat. No.: B14256527
CAS No.: 375387-41-0
M. Wt: 290.24 g/mol
InChI Key: MAQVCJQDNPBXAC-VIFPVBQESA-N
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Description

N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an L-glutamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, nitration, and reduction .

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-[4-(Trifluoromethyl)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine is unique due to its combination of the trifluoromethyl group and L-glutamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

375387-41-0

Molecular Formula

C12H13F3N2O3

Molecular Weight

290.24 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-[4-(trifluoromethyl)anilino]pentanoic acid

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)7-1-3-8(4-2-7)17-9(11(19)20)5-6-10(16)18/h1-4,9,17H,5-6H2,(H2,16,18)(H,19,20)/t9-/m0/s1

InChI Key

MAQVCJQDNPBXAC-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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